molecular formula C18H22ClNO B11474020 4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone

4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone

Cat. No.: B11474020
M. Wt: 303.8 g/mol
InChI Key: VWGIEFJCEYWSSK-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms and a phenyl group substituted with chlorine and methyl groups. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone typically involves multiple steps, starting from simpler precursors. One common method involves the Beckmann rearrangement of adamantanone oxime to form 4-azatricyclo[4.3.1.1]undecan-5-one . This intermediate can then be further modified through various chemical reactions to introduce the 3-chloro-4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the phenyl ring or other parts of the molecule.

Scientific Research Applications

4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic heterocycles with nitrogen atoms and substituted phenyl groups, such as:

Uniqueness

What sets 4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone apart is its specific substitution pattern and the presence of both chlorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-4-yl-(3-chloro-4-methylphenyl)methanone

InChI

InChI=1S/C18H22ClNO/c1-11-2-3-15(9-17(11)19)18(21)20-10-14-5-12-4-13(6-14)8-16(20)7-12/h2-3,9,12-14,16H,4-8,10H2,1H3

InChI Key

VWGIEFJCEYWSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3CC4CC(C3)CC2C4)Cl

Origin of Product

United States

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